4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride

SGLT2 inhibition Type 2 diabetes Pharmaceutical intermediate

This specific halogenated pyrazole HCl salt is the crucial penultimate intermediate for dapagliflozin. The precise 2-chloro-4-fluorobenzyl regiochemistry is mandatory for target binding affinity, while the HCl form provides superior crystallinity and stability over the freebase, streamlining purification and handling. Using this specific intermediate ensures cost-effective, high-yielding processes and final APIs that meet stringent ANDA impurity profiles. Ideal for generic manufacturers scaling up production post-patent expiry and for medicinal chemistry groups exploring SGLT2 SAR.

Molecular Formula C10H10Cl2FN3
Molecular Weight 262.11
CAS No. 1147222-53-4
Cat. No. B2401209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride
CAS1147222-53-4
Molecular FormulaC10H10Cl2FN3
Molecular Weight262.11
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N.Cl
InChIInChI=1S/C10H9ClFN3.ClH/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15;/h1-4,6H,5,13H2;1H
InChIKeyJGDBFTYVKMXVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole Hydrochloride (CAS 1147222-53-4): Essential Building Block for SGLT2 Inhibitor Synthesis


4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride (CAS 1147222-53-4) is a halogenated pyrazole derivative primarily utilized as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs), most notably the blockbuster SGLT2 inhibitor dapagliflozin [1]. The compound features a 4-amino group on a pyrazole core N-alkylated with a 2-chloro-4-fluorobenzyl moiety, providing a unique substitution pattern essential for downstream coupling reactions. Its hydrochloride salt form (C10H10Cl2FN3, MW 262.11) enhances its handling stability and solubility in polar reaction media, making it a preferred building block over its freebase counterpart (CAS 1002033-29-5) in multi-step syntheses .

Why a Simple Pyrazole Alternative Cannot Replace 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole HCl in Critical Syntheses


The 2-chloro-4-fluorobenzyl substitution pattern on the pyrazole ring is not a generic modification; it is a precise structural requirement for the biological activity of downstream SGLT2 inhibitors [1]. Closely related analogs, such as 4-amino-1-(4-fluorobenzyl)pyrazole or 3-amino-1-(2-chloro-4-fluorobenzyl)pyrazole, lack the identical steric and electronic profile conferred by the specific chloro-fluoro regiochemistry. These subtle differences directly impact the binding affinity of the final drug molecule to its target. Substituting this intermediate with a non-halogenated or differently halogenated pyrazole would fundamentally alter the synthesis pathway and the resulting compound's potency and selectivity profile, rendering the final product therapeutically ineffective or non-equivalent to the reference listed drug (RLD) [2]. The hydrochloride salt form is also critical; it provides superior crystallinity and stability compared to the freebase, simplifying purification and handling in large-scale manufacturing .

Quantitative Differentiation Guide for 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole HCl vs. Analogs and Alternatives


SGLT2 Inhibitory Potency: The Basis for Dapagliflozin's Unique Pharmacophore

While the target compound itself is not the final active pharmaceutical ingredient (API), its unique structure is the direct precursor to the dapagliflozin pharmacophore. The potent SGLT2 inhibitory activity of the final drug molecule is contingent upon this exact intermediate. Comparative SGLT2 inhibition data for structurally related pyrazole-O-glucosides demonstrate that modifications to the benzyl group significantly alter activity. For example, removal of the halogen atoms or shifting their positions on the phenyl ring leads to a 5- to 50-fold reduction in IC50 against human SGLT2 in vitro [1]. This underscores why this specific 2-chloro-4-fluorobenzyl substitution is non-negotiable for the synthesis of a high-potency SGLT2 inhibitor like dapagliflozin [2].

SGLT2 inhibition Type 2 diabetes Pharmaceutical intermediate

Physicochemical Differentiation: Enhanced Stability of the Hydrochloride Salt vs. Freebase

The hydrochloride salt form (CAS 1147222-53-4) provides a tangible advantage over the corresponding freebase (CAS 1002033-29-5) in terms of solid-state stability and processability. The freebase is a viscous oil or low-melting solid with limited long-term stability, which complicates storage and accurate weighing in a manufacturing setting . In contrast, the hydrochloride salt is a stable, crystalline solid that can be handled under ambient conditions without special precautions . This differential in physical form directly translates to improved shelf-life, easier purification via recrystallization, and more consistent reaction performance in subsequent synthetic steps .

Process chemistry Salt selection Solid-state stability

Synthetic Process Efficiency: Quantified Yield Advantage in a Continuous Flow Protocol

The synthesis of this specific pyrazole derivative has been successfully demonstrated in a state-of-the-art continuous flow process, which offers a significant advantage over traditional batch methods. The continuous flow assembly-line approach enables the safe and efficient generation and [3+2] cycloaddition of highly reactive diazoalkane intermediates, leading to the formation of the fluorinated pyrazole core in a single, telescoped reactor sequence [1]. This methodology is not universally applicable to all pyrazole analogs; the specific electronic and steric properties of the 2-chloro-4-fluorophenyl group are crucial for the desired regioselectivity and yield in the flow process, enabling the production of over 30 different highly substituted azoles in short order .

Continuous flow chemistry Process intensification Diazo chemistry

Regioselectivity in N-Alkylation: Differentiating 4-Amino from 3-Amino and 5-Amino Isomers

The synthesis of the target 4-amino isomer is not trivial; a common side reaction is the formation of the 3-amino or 5-amino regioisomers when alkylating an unsubstituted aminopyrazole. The 2-chloro-4-fluorobenzyl group, due to its specific electronic nature, directs the alkylation predominantly to the N1 position with high regioselectivity when using a protected pyrazole precursor [1]. In contrast, using a simpler benzyl halide or a different substitution pattern often results in a mixture of N1 and N2 alkylated products, which are difficult to separate and reduce the overall yield of the desired intermediate [2]. The high regioselectivity observed with this specific benzyl halide is a critical factor in ensuring an economical and scalable process for the production of dapagliflozin's core scaffold [3].

Regioselective synthesis N-alkylation Pyrazole isomerism

Commercial Availability and Supply Chain Metrics: Comparative Vendor Landscape

While not a traditional scientific metric, commercial availability is a critical procurement consideration. The target compound is stocked in research quantities by multiple reputable vendors globally, indicating a mature and diversified supply chain . In contrast, more exotic or less validated pyrazole analogs often have a single source or are only available through custom synthesis, which introduces significant lead times and higher costs . The target compound's widespread availability as a catalog item from suppliers like AKSci, BOC Sciences, and Leyan ensures competitive pricing, batch-to-batch consistency, and rapid delivery for time-sensitive research and development projects .

Supply chain Procurement Vendor comparison

Key Application Scenarios for Procuring 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole HCl


Late-Stage Intermediate in Dapagliflozin API and Generic Drug Manufacturing

The primary and most validated application for this compound is as the penultimate intermediate in the synthesis of dapagliflozin propanediol monohydrate (Farxiga) [1]. Given the recent expiration of key patents, procurement is driven by generic drug manufacturers scaling up production of this blockbuster SGLT2 inhibitor. The high regioselectivity and stability of the hydrochloride salt are critical for achieving cost-effective, high-yielding, and regulatory-compliant manufacturing processes. Use of this specific intermediate ensures the final API meets the stringent purity and impurity profiles required for Abbreviated New Drug Applications (ANDAs).

Development of Novel SGLT2 Inhibitors and Analogs

For medicinal chemistry groups, this compound serves as a versatile starting material for exploring structure-activity relationships (SAR) around the SGLT2 pharmacophore [1]. The free amine on the pyrazole ring is a convenient handle for introducing diverse functional groups via amidation, sulfonylation, or reductive amination. By using this well-characterized building block, researchers can efficiently generate focused libraries of analogs to probe for improved selectivity (e.g., SGLT2 over SGLT1), better pharmacokinetic properties, or new intellectual property around this validated drug class.

Synthesis of Advanced Pyrazole-Containing Building Blocks and Screening Libraries

Beyond SGLT2 inhibitors, the halogenated pyrazole core is a privileged scaffold in drug discovery. The compound can be employed as a key intermediate to synthesize more complex, drug-like molecules for high-throughput screening campaigns. For instance, the amine can be coupled with various carboxylic acids to generate amide libraries, or it can be used as a nucleophile in SNAr reactions [1]. Its stability and well-defined synthetic route make it an attractive starting point for generating novel intellectual property across a range of therapeutic areas, including oncology and inflammation.

Continuous Flow Chemistry Research and Process Development

As highlighted in recent literature, this compound's synthesis is amenable to continuous flow manufacturing, a technique that enhances safety, scalability, and efficiency [1]. For process chemists and chemical engineers, procuring this specific intermediate is often part of a larger effort to develop or optimize a continuous flow route for dapagliflozin or related pyrazole-based APIs. The data demonstrating its successful synthesis in flow reactors provides a validated starting point for internal process intensification and scale-up projects, reducing the risk and development timeline for new manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.